![molecular formula C20H24N6O2S B2478205 3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891121-80-5](/img/structure/B2478205.png)
3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one” is a complex organic molecule that contains several functional groups including a triazolopyrimidine ring, a phenylpiperazine moiety, and a thioether linkage . These functional groups suggest that the compound might have interesting biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The triazolopyrimidine ring system is a heterocyclic ring that contains nitrogen atoms, which could potentially participate in hydrogen bonding and other interactions .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents used. The phenylpiperazine moiety might undergo electrophilic aromatic substitution reactions, while the thioether linkage might be susceptible to oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar triazolopyrimidine ring and the phenylpiperazine moiety might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Potential Inhibitors of Enzymatic Activity
Compounds structurally related to triazolo[4,3-a]pyrimidine derivatives have been synthesized and evaluated as potential inhibitors of 15-lipoxygenase (15-LO), showing significant IC50 values for 15-LO inhibition. These findings indicate their potential utility in developing treatments targeting 15-LO mediated diseases (Asghari et al., 2016).
Antihypertensive Agents
Another study synthesized 1,2,4-triazolol[1,5-alpha]pyrimidines bearing morpholine, piperidine, or piperazine moieties, which showed promising antihypertensive activity. This suggests that similar structures could be explored for cardiovascular drug development (Bayomi et al., 1999).
Antimicrobial and Anticancer Agents
Research into pyrazolo[1,5-a]pyrimidines and related structures has shown these compounds possess antimetabolite properties in purine biochemical reactions, with significant antitrypanosomal activity. This highlights their potential as therapeutic agents against infectious diseases and cancer (Abdelriheem et al., 2017).
Phosphodiesterase Inhibitors
A series of 6-phenylpyrazolo[3,4-d]pyrimidones were identified as specific inhibitors of cGMP specific (type V) phosphodiesterase, displaying both enzymatic and cellular activity. This suggests potential for developing new therapeutic agents targeting phosphodiesterases (Dumaitre & Dodic, 1996).
Antimicrobial Activity
Several new compounds incorporating thiophene and [1,2,4]triazolo[1,5-α]pyrimidine moieties have been synthesized and shown to exhibit potent antimicrobial activity against a variety of pathogens, underscoring the potential of these compounds in developing new antimicrobials (Mabkhot et al., 2016).
Tuberculostatic Agents
Compounds with structural analogs to triazolo[1,5-a]pyrimidines have been synthesized and evaluated for their tuberculostatic activity. This research underscores the potential for developing new antituberculous agents (Titova et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S/c1-2-6-16-13-17(27)21-19-22-23-20(26(16)19)29-14-18(28)25-11-9-24(10-12-25)15-7-4-3-5-8-15/h3-5,7-8,13H,2,6,9-12,14H2,1H3,(H,21,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMSYILVZUZPJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.